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Compound of Interest

Compound Name: N-Cyclopropylformamide

Cat. No.: B143999

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational preferences
of N-Cyclopropylformamide, a molecule of interest in medicinal chemistry and materials
science. By integrating experimental data from microwave spectroscopy with high-level
guantum chemical calculations, we provide a comprehensive overview of its structural
parameters and the energetic landscape of its various conformers.

Introduction

N-Cyclopropylformamide (CsHsNHCHO) is a secondary amide featuring a cyclopropyl ring
attached to the nitrogen atom of a formamide group. This unique combination gives rise to a
complex conformational landscape governed by the interplay of steric and electronic effects,
including rotational isomerism around the C(ring)-N and C-N bonds. Understanding these
conformational preferences is crucial for elucidating its chemical reactivity, biological activity,
and potential applications in drug design.

This guide summarizes the key findings from a seminal study by Samdal, Mgllendal, and
Guillemin, which employed a powerful combination of microwave spectroscopy and quantum
chemical calculations to characterize the cis and trans isomers of N-Cyclopropylformamide
and their respective conformers.

Conformational Isomers of N-Cyclopropylformamide
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N-Cyclopropylformamide can exist as two primary isomers: cis and trans, referring to the
arrangement of the cyclopropyl group and the formyl hydrogen atom relative to the C-N amide
bond. Furthermore, rotation around the C(ring)-N bond leads to different rotamers for each

isomer.

Quantum chemical calculations at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have
identified three stable conformers:

e Cis I: A conformer of the cis isomer where the amide group is predicted to be planar and
bisects the cyclopropyl ring.[1][2]

o Cis Il: A more stable conformer of the cis isomer.[1][2]
e Trans: The single stable conformer of the trans isomer.[1][2]

The relative energies and key dihedral angles defining these conformers are detailed in the
sections below. The logical relationship and energetic hierarchy of these conformers are
illustrated in the following diagram.
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Figure 1: Conformational landscape of N-Cyclopropylformamide.

Experimental and Computational Methodologies

The characterization of N-Cyclopropylformamide’'s conformers relies on a synergistic
approach combining experimental spectroscopy and theoretical calculations.
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Experimental Protocol: Microwave Spectroscopy

The experimental investigation of N-Cyclopropylformamide was conducted using microwave
spectroscopy in the 31-123 GHz spectral region at room temperature.[1][2]

Workflow:

Microwave Spectroscopy Workflow
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Figure 2: Experimental workflow for microwave spectroscopy.
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The spectra of the ground and several vibrationally excited states were assigned for the Cis Il
and Trans conformers.[1][2] The spectrum for Cis | was not observed, likely due to its lower
population at room temperature.[1][2]

Computational Protocol: Quantum Chemical
Calculations

To complement the experimental data, ab initio calculations were performed using the
Gaussian program package.

Methodology:

o Methods: Mgller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster
with Singles and Doubles (CCSD).[1][2]

o Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).[1][2]

These calculations provided optimized geometries, rotational constants, centrifugal distortion
constants, and relative energies for the different conformers of N-Cyclopropylformamide.

Molecular Structure and Quantitative Data

The combination of microwave spectroscopy and quantum chemical calculations has yielded a
wealth of quantitative data on the molecular structure and energetics of N-
Cyclopropylformamide's conformers.

Conformational Energies and Dihedral Angles

The relative energies of the conformers and the key H-C(ring)-N-H dihedral angle, which
defines the rotation around the C(ring)-N bond, are summarized below.
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Sy e Computational Relative Energy H-—C(ring)—N—H
Method (kd/imol) Dihedral Angle (°)

Cis | MP2/cc-pVTZ 8.61 0.0

CCSD/cc-pVTZ 8-9 0.0[1]

Cis I MP2/cc-pVTZ 0.0 92.9

CCSD/cc-pVTZ ~0 93.0[1]

Trans MP2/cc-pVTZ ~0 80.4

CCSD/cc-pVTZ ~0 79.9[1]

Note: The MP2 and CCSD methods predict practically the same energy for the Trans and Cis Il
conformers.[1][2]

Rotational and Centrifugal Distortion Constants

The experimentally determined and computationally predicted rotational and centrifugal
distortion constants provide a rigorous basis for the identification and characterization of the
Cis Il and Trans conformers.

Table 2: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational
State of Cis II-N-Cyclopropylformamide
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Parameter Experimental CCSDIcc-pVTZ MP2/cc-pVTZ
Rotational Constants

(MHz)

A 7899.932(11) 7965.7 7886.0
B 2908.7905(44) 2893.3 2891.1
C 2270.8124(40) 2253.9 2254.4
Quartic Centrifugal

Distortion Constants

(kHz)

AJ 0.366(14) - 0.449
AJK -1.13(12) - -1.48
AK 4.88(33) - 5.08
oJ 0.076(11) - 0.106
3K 0.82(41) - 1.14

Table 3: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational

State of Trans-N-Cyclopropylformamide
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Parameter Experimental CCSDIcc-pVTZ MP2/cc-pVTZ

Rotational Constants

(MHz)

A 8519.8641(16) 8593.2 8497.5
B 2728.0069(53) 2717.3 2712.9
C 2210.1550(50) 2196.4 2197.8

Quartic Centrifugal

Distortion Constants

(kHz)

AJ 0.407(11) - 0.463
AJK -2.05(11) - -2.18
AK 7.93(30) - 7.63
5J 0.089(10) - 0.111
5K 1.34(32) - 1.63

The experimental and CCSD rotational constants show satisfactory agreement.[1][2] However,
the MP2 values for the quartic centrifugal distortion constants are in relatively poor agreement
with the experimental counterparts.[1][2]

Key Structural Parameters

The CCSD/cc-pVTZ calculations provide insights into the key bond lengths of the different
conformers.
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Bond Conformer Bond Length (pm)
C=0 Cis | 120.9
Cis i 121.0

Trans 1211

C-N Cis | 135.8
Cisll 135.9

Trans 135.7

C1-C3 (cyclopropyl) Cis 1515
Cis I 150.7

Trans 150.5

C1-C2/ C2-C3 (cyclopropyl) Cis | 149.8
Cis I 150.2 - 150.5

Trans 150.1 - 150.4

The amide moiety is predicted to be planar in Cis | and slightly nonplanar in Cis Il and Trans.[1]

[2]

Conclusion

The molecular structure and conformational properties of N-Cyclopropylformamide have
been elucidated through a powerful combination of microwave spectroscopy and quantum
chemical calculations. The study reveals the existence of three stable conformers, with the Cis
Il and Trans forms being nearly isoenergetic and significantly more stable than the Cis |
conformer. The detailed quantitative data on rotational constants, centrifugal distortion
constants, and structural parameters provide a robust foundation for future studies on the
chemical and biological properties of this intriguing molecule. This comprehensive
understanding of its conformational landscape is invaluable for researchers in medicinal
chemistry and materials science seeking to leverage the unique properties of the cyclopropyl
group in novel molecular designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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